Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 362.17 g/mol. This compound is categorized as a furan derivative, specifically a methyl ester of furan-2-carboxylic acid. The presence of a quinoline moiety in its structure is significant, as it contributes to the compound's potential biological activity and chemical reactivity. Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is primarily utilized in research settings due to its unique structural properties and potential applications in medicinal chemistry .
The synthesis of methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves several steps:
This multi-step synthetic approach enables researchers to explore modifications that could enhance biological activity or alter pharmacokinetic properties.
The molecular structure of methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.17 g/mol |
| IUPAC Name | Methyl 5-[(6-bromo-4-oxoquinolin-1(4H)-yl)methyl]furan-2-carboxylate |
| InChI | InChI=1S/C16H12BrNO4/c1-21... |
| InChI Key | XKDJMHJHVZPDAU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)Br |
These structural characteristics suggest that the compound may exhibit interesting reactivity patterns and biological interactions due to the presence of multiple functional groups .
Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's utility in organic synthesis and medicinal chemistry .
Preliminary studies suggest that methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate interacts with various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes.
Research indicates potential interactions with:
Further investigations using techniques such as molecular docking and binding affinity assays are essential to elucidate its mechanism of action comprehensively .
Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate exhibits distinct physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Reacts with nucleophiles due to bromine |
These properties are critical for understanding how the compound behaves under different experimental conditions and its potential applications in drug development .
Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate has several potential applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6